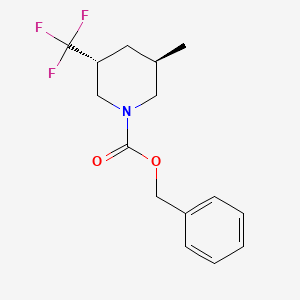
(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethyl group and a piperidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using radical trifluoromethylation techniques.
Benzylation and Carboxylation: The final steps involve benzylation and carboxylation to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Propiedades
Fórmula molecular |
C15H18F3NO2 |
|---|---|
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
benzyl (3R,5R)-3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H18F3NO2/c1-11-7-13(15(16,17)18)9-19(8-11)14(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13-/m1/s1 |
Clave InChI |
VEIFLRPBZJRUJN-DGCLKSJQSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
SMILES canónico |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


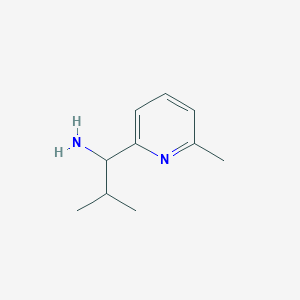

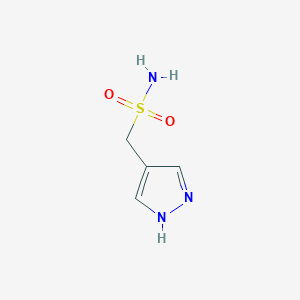

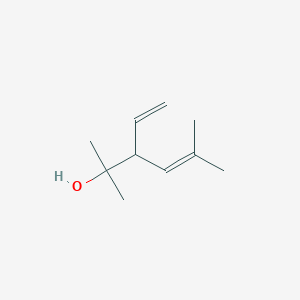
![Pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12104721.png)



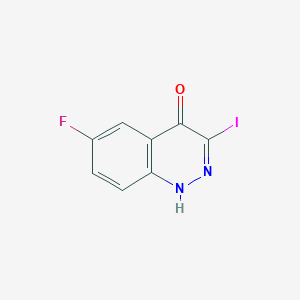
![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)



